Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate involves the condensation of 4-(2-oxopyridin-1(2H)-YL)benzoic acid with ethyl alcohol (ethanol). The reaction typically occurs under acidic or basic conditions, resulting in the formation of the ester. Detailed synthetic routes and optimization strategies are documented in the literature .
Scientific Research Applications
Synthesis and Structural Studies
- Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate and its derivatives have been synthesized and studied for their structural properties. For example, one study involved the synthesis of various potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate, developing specific oxidizing conditions for these sensitive systems (Sunthankar et al., 1993). Another study determined the structure of a similar compound using single-crystal X-ray crystallography (Manolov et al., 2012).
Spectroscopic Characterization
- Spectroscopic techniques like FT-IR, NMR, and density functional method studies have been employed to characterize compounds like 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, providing insights into their geometrical structures, vibrational frequencies, and molecular properties (Fereyduni et al., 2011).
Biological Activity and Drug Development
- Some derivatives of this compound have been explored for their potential biological activity, such as in the development of antiplatelet drugs. For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been synthesized and evaluated for their selective anti-platelet activity (Chen et al., 2008).
Liquid Crystal Properties
- Some derivatives have shown properties characteristic of liquid crystals. For example, compounds like ethyl (E)-4-[2-(3,4-dihydro-2-n-octyl-1-oxy-2H-1-benzothio-pyran-6-yl)-1-propenyl]benzoate have been synthesized and identified as the first examples of heteroarotinoids with liquid crystal properties (Weerasekare et al., 2003).
Properties
IUPAC Name |
ethyl 4-(2-oxopyridin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-6-8-12(9-7-11)15-10-4-3-5-13(15)16/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDQOLXPJHYYJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586528 | |
Record name | Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179626-26-7 | |
Record name | Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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